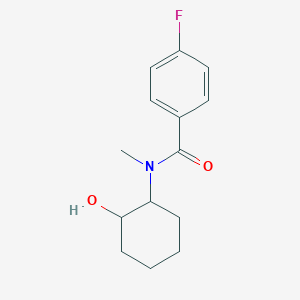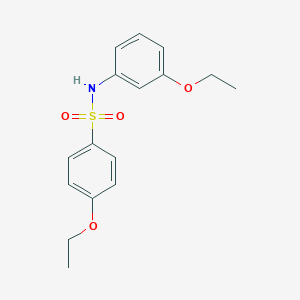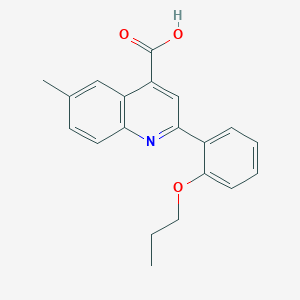![molecular formula C26H29NO5 B4624904 dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)
dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.20457303 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Catalysis
Research demonstrates the significance of dihydropyridine derivatives in enantioselective catalysis. For instance, Sobolev et al. (2002) explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. They discovered that a methyl ester at the 5-position combined with a long or branched acyl chain at C3 yielded the highest enantioselectivity. This study highlights the potential of modifying dihydropyridine derivatives for enhanced stereoselectivity in organic synthesis (Sobolev et al., 2002).
Heterocyclic Chemistry
Kakehi et al. (1994) focused on the synthesis of new nitrogen-bridged heterocycles, including derivatives of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates. These compounds were obtained through reactions involving various 1-pyridinio[(thiocarbonyl)methylide]s and demonstrated the diverse reactivity and potential applications of dihydropyridine derivatives in developing novel heterocyclic compounds (Kakehi, S. Ito, M. Mitani, & M. Kanaoka, 1994).
Green Chemistry
Hadjebi et al. (2011) introduced a novel four-component approach for synthesizing polyfunctionalized 1,4-dihydropyridine derivatives in aqueous media. This method represents an advancement in green chemistry, emphasizing the importance of environmentally friendly reactions in the synthesis of dihydropyridine derivatives (Hadjebi, M. Hashtroudi, H. Bijanzadeh, & S. Balalaie, 2011).
Coordination Polymers
Liu et al. (2012) explored the solvothermal synthesis of coordination polymers using metal salts, benzenedicarboxylic acids, and 4,4'-azopyridine, leading to structures with high CO2/CH4 selectivity. This study illustrates the potential application of dihydropyridine derivatives in the development of materials for gas storage and separation (Xiao-min Liu, Rui‐Biao Lin, Jie‐Peng Zhang, & Xiao‐Ming Chen, 2012).
Antioxidant Studies
Wijtmans et al. (2004) conducted research on 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant antioxidant properties. This work underscores the potential of dihydropyridine derivatives in pharmaceutical applications, particularly as antioxidants (Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, & N. Porter, 2004).
特性
IUPAC Name |
dimethyl 1-butyl-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-4-5-15-27-16-21(25(28)30-2)24(22(17-27)26(29)31-3)20-13-9-10-14-23(20)32-18-19-11-7-6-8-12-19/h6-14,16-17,24H,4-5,15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNCACFIOWMLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)


![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
![(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)
![ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4624901.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624906.png)

